

1H NMR Analysis of 5-Amino-3-(4-methylphenyl)pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-3-(4-methylphenyl)pyrazole

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This guide provides a comparative analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectroscopic data for **5-Amino-3-(4-methylphenyl)pyrazole** and structurally related analogues. The provided data is essential for researchers and scientists engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug development and materials science.

Comparison of ^1H NMR Spectral Data

The following table summarizes the ^1H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **5-Amino-3-(4-methylphenyl)pyrazole** and selected reference compounds. The data for the target compound is an estimation based on the analysis of its structural analogues, as direct experimental data was not available in the cited literature. All spectra are referenced to a standard internal solvent peak.

Compound	Solvent	Ar-H (ortho to CH ₃) (δ , ppm, multiplicity, J)	Ar-H (meta to CH ₃) (δ , ppm, multiplicity, J)	Pyrazole-H (δ , ppm, multiplicity)	NH ₂ (δ , ppm, multiplicity)	NH (δ , ppm, multiplicity)	CH ₃ (δ , ppm, multiplicity)
5-Amino-3-(4-methylphenyl)pyrazole (Estimated)	DMSO-d ₆	~7.6 (d, J \approx 8.0 Hz)	~7.2 (d, J \approx 8.0 Hz)	~5.5 (s)	~4.9 (br s)	~11.0 (br s)	~2.3 (s)
5-Amino-3-phenylpyrazole	-	-	7.68-7.25 (m)	5.85 (s)	4.85 (br s)	11.2 (br s)	-
5-Amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbonitrile	DMSO-d ₆	7.43 (d, J = 6.9 Hz)	7.32 (d, J = 9.3 Hz)	-	6.87 (s)	-	2.39 (s) [1]
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile	DMSO-d ₆	-	7.80 (d, J = 7.2 Hz), 7.41-7.46 (m)	-	6.50 (s)	12.16 (br s)	-

Experimental Protocol

A standard protocol for acquiring the ^1H NMR spectrum of **5-Amino-3-(4-methylphenyl)pyrazole** and its analogues is as follows:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO- d_6 .
 - To ensure a homogeneous solution and remove any particulate matter that could affect the spectral resolution, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.
- Instrumental Analysis:
 - The ^1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.
 - The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm).
 - Standard acquisition parameters should be used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Structure and Proton Designations

The following diagram illustrates the chemical structure of **5-Amino-3-(4-methylphenyl)pyrazole** with the protons labeled for correlation with the ^1H NMR data.

Caption: Structure of **5-Amino-3-(4-methylphenyl)pyrazole** with key proton environments highlighted.

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References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [1H NMR Analysis of 5-Amino-3-(4-methylphenyl)pyrazole: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135059#1h-nmr-analysis-of-5-amino-3-4-methylphenyl-pyrazole>]

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